N-(4-甲氧基苄基)-5-苯基恶唑-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

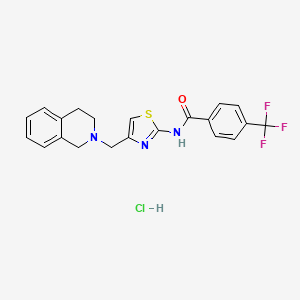

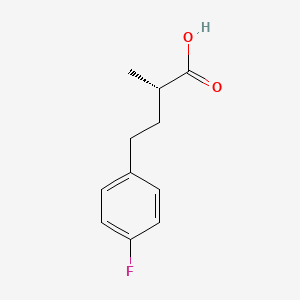

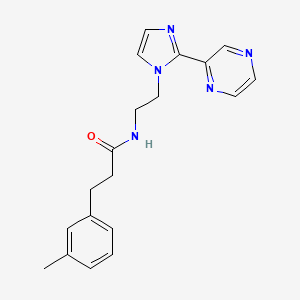

“N-(4-methoxybenzyl)-5-phenyloxazole-2-carboxamide” is a complex organic compound. It likely contains a phenyloxazole group, which is a type of aromatic heterocycle . The “N-(4-methoxybenzyl)” part suggests the presence of a methoxybenzyl group attached to the molecule via a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For instance, 3-aminobenzanthrone can be condensed with anisaldehyde, followed by reduction of the obtained imine to the appropriate amine by sodium borohydride .科学研究应用

Synthesis of Azo Dyes

N-(4-methoxybenzyl)-5-phenyloxazole-2-carboxamide: serves as an important starting material in the synthesis of azo dyes . Azo dyes are characterized by their vivid colors and are extensively used in textile, food, and cosmetic industries. The compound’s ability to undergo diazotization followed by coupling with aromatic compounds allows for the creation of a wide range of azo dyes with diverse chromatic properties.

Preparation of Dithiocarbamates

The compound is utilized in the preparation of dithiocarbamates , which are a class of organosulfur compounds with applications in agriculture as pesticides and fungicides. They also find use in the rubber industry as vulcanization accelerators and have potential therapeutic applications due to their metal-chelating properties.

Pharmaceutical Applications

Secondary amines derived from this compound form the backbone of many pharmaceuticals, including antidepressants (like clomipramine and desipramine), psychedelic and opiate analgesics (such as phenethylamines, codeine, heroin, morphine), and various agrochemicals . The structural versatility provided by the oxazole ring is particularly valuable in medicinal chemistry for creating compounds with desired biological activities.

Development of Heterocyclic Compounds

The oxazole moiety of the compound is pivotal in the development of heterocyclic compounds with significant biological activities . These activities include anti-HIV, antitubercular, antiviral, antibacterial, and anticancer properties. The heterocyclic framework is essential for the interaction with biological targets, leading to the therapeutic effects.

Organometallic Complexes and Catalysis

N-(4-methoxybenzyl)-5-phenyloxazole-2-carboxamide: derivatives are used to synthesize organometallic complexes . These complexes have applications in catalysis, where they can facilitate or accelerate chemical reactions. They are also studied for their cytotoxicity against various cancer cell lines, offering a pathway to the development of new anticancer drugs.

Material Science and Supramolecular Chemistry

The compound’s molecular structure allows for the formation of supramolecular structures through intermolecular interactions . These structures are of interest in material science for creating novel materials with specific mechanical, optical, or electronic properties. The ability to form stable crystal systems makes it a valuable compound in the study of crystallography and material design.

作用机制

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-1,3-OXAZOLE-2-CARBOXAMIDE may interact with its targets in a way that modulates these biological processes.

Pharmacokinetics

A study on similar compounds has used structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models, to identify promising egfr/vegfr-2 inhibitors . This suggests that similar methods could be used to study the ADME properties of this compound.

Result of Action

Based on the potential biological activities of similar compounds , it can be inferred that this compound may have a range of effects at the molecular and cellular level, potentially influencing processes such as inflammation, viral replication, cancer cell proliferation, and more.

属性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-5-phenyl-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-22-15-9-7-13(8-10-15)11-19-17(21)18-20-12-16(23-18)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYCKVMRHICKCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=NC=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2875506.png)

![Spiro[adamantane-2,2'-cyclopropane]-1'-amine;hydrochloride](/img/structure/B2875511.png)

![4-(Difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2875516.png)

![5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carbohydrazide](/img/structure/B2875517.png)